1-Hexadecyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
1-Hexadecyl-1H-pyrrole-3-carboxylic acid is a synthetic organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This particular compound is characterized by a hexadecyl group attached to the nitrogen atom of the pyrrole ring and a carboxylic acid group at the 3-position of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexadecyl-1H-pyrrole-3-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of hexadecylamine with pyrrole-3-carboxylic acid under acidic conditions. The reaction typically requires a catalyst, such as iron(III) chloride, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The hexadecyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require reagents like alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
1-Hexadecyl-1H-pyrrole-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-hexadecyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s hexadecyl group enhances its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function .
Comparison with Similar Compounds
- 1-Hexadecyl-1H-pyrrole-3-carboxylic acid methyl ester
- This compound ethyl ester
- This compound propyl ester
Uniqueness: this compound is unique due to its specific combination of a long alkyl chain (hexadecyl group) and a carboxylic acid functional group. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and the ability to form specific interactions with biological molecules .
Properties
CAS No. |
127754-15-8 |
---|---|
Molecular Formula |
C21H37NO2 |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
1-hexadecylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C21H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22-18-16-20(19-22)21(23)24/h16,18-19H,2-15,17H2,1H3,(H,23,24) |
InChI Key |
OUBUOYZCCFZXLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C=CC(=C1)C(=O)O |
Origin of Product |
United States |
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